5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using suitable thiol reagents.
Attachment of the Morpholin-4-yl Group: This step may involve the use of morpholine and appropriate coupling reagents to attach the morpholin-4-yl group to the core structure.
Final Modifications: Additional steps may be required to introduce the dimethyl and phenyl groups, as well as to achieve the desired oxidation state of the compound.
Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.
Biological Research: It is used in biological assays to investigate its effects on various cellular processes and molecular targets.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Chemical Biology: It serves as a tool compound in chemical biology studies to elucidate biological pathways and mechanisms of action.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit key enzymes involved in disease pathways, such as kinases or proteases.
Modulating Receptors: The compound may bind to and modulate the activity of receptors, affecting signal transduction and cellular responses.
Interfering with DNA/RNA: It can interact with nucleic acids, potentially affecting gene expression and protein synthesis.
The exact molecular targets and pathways involved depend on the specific biological context and the disease being targeted.
Comparison with Similar Compounds
5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Thienopyrimidines: Compounds with a similar thieno[2,3-d]pyrimidine core, but with different substituents, may exhibit different biological activities and pharmacological profiles.
Morpholine Derivatives: Compounds containing the morpholine moiety can be compared based on their chemical reactivity and biological effects.
Sulfanyl Compounds:
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C20H21N3O3S2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
5,6-dimethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-14(2)28-18-17(13)19(25)23(15-6-4-3-5-7-15)20(21-18)27-12-16(24)22-8-10-26-11-9-22/h3-7H,8-12H2,1-2H3 |
InChI Key |
DOZQXYFYCGSSAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N3CCOCC3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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